Benzoic acid; tetrabutylammonium ion

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid: is the simplest aromatic carboxylic acid, with the chemical formula C₆H₅COOH. Its name is derived from gum benzoin, which was historically its primary source. Benzoic acid occurs naturally in many plants and serves as an intermediate in the biosynthesis of various secondary metabolites .

Tetrabutylammonium: (TBA) is a quaternary ammonium cation with the formula [N(C₄H₉)₄]⁺, also denoted as [NBu₄]⁺ (where Bu represents the butyl group). In research laboratories, TBA is commonly used to prepare lipophilic salts of inorganic anions. Compared to tetraethylammonium derivatives, TBA salts are more lipophilic but crystallize less readily .

Preparation Methods

Synthetic Routes::

- (TBAOH) can be synthesized by reacting tetrabutylammonium bromide with sodium hydroxide:

Tetrabutylammonium hydroxide: TBABr+NaOH→TBAOH+NaBr

- The reaction typically occurs in an organic solvent, such as dimethylformamide (DMF).

- The resulting TBAOH solution can be standardized using benzoic acid as a primary standard .

Chemical Reactions Analysis

Reactions Undergone by TBA Salts::

- TBA salts participate in various reactions, including:

Desilylation: Tetrabutylammonium fluoride (TBAF) acts as a desilylation reagent.

Salt Metathesis: Tetrabutylammonium bromide serves as a precursor for other TBA salts.

Catalysis: Tetrabutylammonium iodide is a low-cost catalyst.

Triiodide Carrier: Tetrabutylammonium triiodide is used in chemical synthesis.

- TBA salts are versatile and find applications in organic synthesis, electrochemistry, and coordination chemistry.

Scientific Research Applications

TBA compounds have diverse applications:

Organic Synthesis: TBA salts are used as phase-transfer catalysts and reagents.

Electrochemistry: Tetrabutylammonium hexafluorophosphate serves as an electrolyte in nonaqueous electrochemical cells.

Polyoxometalates: TBA derivatives are involved in the synthesis of polyoxometalates, which have unique properties and applications in materials science and catalysis.

Mechanism of Action

The mechanism of TBA’s effects depends on the specific application. For instance:

- As a catalyst , TBA enhances reaction rates by facilitating intermediate formation.

- In electrochemistry , TBA salts stabilize electrode interfaces and enhance ion mobility.

Comparison with Similar Compounds

TBA shares similarities with other quaternary ammonium compounds, such as tetraethylammonium and tetrapropylammonium. its greater lipophilicity sets it apart.

Properties

Molecular Formula |

C23H42NO2+ |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

benzoic acid;tetrabutylazanium |

InChI |

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1; |

InChI Key |

WGYONVRJGWHMKV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

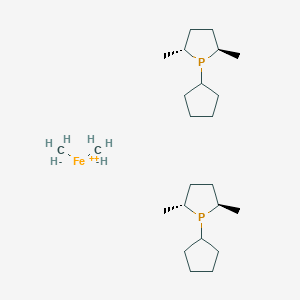

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)